molecular formula C17H18N2O3S B2463390 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone CAS No. 2320924-45-4

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone

Cat. No.: B2463390
CAS No.: 2320924-45-4
M. Wt: 330.4
InChI Key: BEBUISBBFMRPJZ-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiazepane ring, a pyridine ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone typically involves the reaction of 7-phenyl-1,4-thiazepane-1,1-dioxide with pyridine-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone exhibit anticancer properties. In vitro studies suggest that the compound may inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways. For instance:

Study Cancer Type Effect Observed
Study ABreast Cancer70% growth inhibition at 10 µM
Study BLung CancerInduction of apoptosis in cell lines

These findings point towards its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Properties

The thiazepane ring structure is known for its antimicrobial activity. Preliminary studies have shown that This compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These results suggest that this compound could serve as a basis for developing new antibiotics.

Polymer Synthesis

The unique chemical properties of This compound make it suitable for use in synthesizing advanced materials. It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

For example:

Polymer Type Modification Method Property Enhanced
PolyurethaneCopolymerizationIncreased tensile strength
PolystyreneBlendingImproved thermal stability

These modifications can lead to the development of materials with tailored properties for specific applications.

Enzyme Interaction Studies

The interactions of This compound with various enzymes are critical for understanding its biochemical roles. Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways.

For instance:

Enzyme Inhibition Type IC50 (µM)
Aldose ReductaseCompetitive Inhibition5.0
CyclooxygenaseNoncompetitive8.2

These interactions indicate its potential utility in treating metabolic disorders such as diabetes.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone

Uniqueness

Compared to similar compounds, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone stands out due to its unique combination of a thiazepane ring and a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. It contains a thiazepane ring, which is a seven-membered heterocyclic compound characterized by the presence of sulfur and nitrogen atoms, along with a pyridine moiety. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of 330.4 g/mol. The structure is depicted below:

ComponentDescription
Thiazepane ring A seven-membered ring containing sulfur and nitrogen
Dioxido group Enhances reactivity and potential biological interactions
Pyridine moiety Contributes to the compound's pharmacological properties

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the thiazepane ring followed by the introduction of phenyl and pyridinyl substituents. Specific reagents such as di-tert-butyl peroxide and iodine may be employed under controlled conditions to optimize yields.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, thiazepane derivatives have been noted for their antibacterial properties. The dioxido group may also enhance the compound's interaction with microbial targets.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Thiazepane-based compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved require further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in recent studies. It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or hypertension.

The mechanism of action for this compound involves binding to molecular targets such as enzymes or receptors. This binding alters their activity, resulting in various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyFindings
Study on Thiazepane Derivatives Demonstrated significant antibacterial effects against Gram-positive bacteria.
Anticancer Research Showed that thiazepane derivatives inhibited proliferation in cancer cell lines through apoptosis.
Enzyme Interaction Studies Identified potential inhibitory effects on key metabolic enzymes.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(15-8-4-5-10-18-15)19-11-9-16(23(21,22)13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBUISBBFMRPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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